Daphnecinnamte B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
undecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-15-24-20(23)14-12-17-11-13-18(21)19(22)16-17/h11-14,16,21-22H,2-10,15H2,1H3/b14-12+ |
InChI Key |
DIAOJQJAZSZGDC-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
caffeic acid undecyl ester CAUE compound undecyl caffeate |
Origin of Product |
United States |
Synthetic Strategies and Structural Characterization of Caffeic Acid Undecyl Ester
Methodologies for Esterification
The synthesis of caffeic acid undecyl ester is primarily achieved through the esterification of caffeic acid with undecanol (B1663989). This reaction can be carried out using direct esterification methods or with the aid of catalysts to improve reaction efficiency and yield.
Direct esterification, also known as Fischer-Speier esterification, involves the reaction of caffeic acid with undecanol, typically in the presence of an acid catalyst and with the removal of water to drive the equilibrium towards the formation of the ester. While this method is fundamental, achieving high yields with long-chain alcohols like undecanol can be challenging due to steric hindrance and the potential for side reactions. The low oil solubility of caffeic acid can also limit its application in direct esterification with long-chain alcohols nih.gov.
To overcome the limitations of direct esterification, various catalytic systems have been employed. These include chemical catalysts and enzymes, each offering distinct advantages.
Chemical Catalysis:
Acid catalysts are commonly used to facilitate the esterification of caffeic acid. A study on the synthesis of dodecyl caffeate, a close structural analog of undecyl caffeate, utilized an ionic liquid, N-methylpyrrolidone bisulfate ([Hnmp]HSO4), as a catalyst. The study, which can be extrapolated to the synthesis of undecyl caffeate, identified optimal reaction conditions through response surface methodology. The optimized conditions for dodecyl caffeate synthesis were a substrate molar ratio of dodecanol (B89629) to caffeic acid of 10.2:1, an ionic liquid dosage of 9.8%, a reaction temperature of 87°C, and a reaction time of 118 minutes, which resulted in a maximum yield of 94.67% nih.gov. Other traditional acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, have also been used for the synthesis of shorter-chain alkyl caffeates nih.gov.
Enzymatic Catalysis (Biocatalysis):
Enzymatic synthesis, particularly using lipases, presents a "green" chemistry approach to producing caffeic acid esters. Lipases can catalyze esterification under milder reaction conditions, often with high selectivity, which can reduce the formation of byproducts. The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), is common in these syntheses cip.com.cnmdpi.com. The enzymatic synthesis of lipophilic caffeic acid esters is often performed in organic solvents or, more recently, in greener solvent systems like deep eutectic solvents mdpi.com. For the enzymatic synthesis of long-chain esters, reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are crucial for optimizing the yield nih.gov. For instance, in the lipase-catalyzed synthesis of other phenolic esters, an excess of the alcohol is often used to shift the reaction equilibrium towards the product nih.gov. The removal of water, a byproduct of the esterification, for example by conducting the reaction under reduced pressure, can also significantly improve the conversion yield rsc.org.
Below is an interactive data table summarizing catalytic approaches for similar long-chain caffeic acid esters.
| Catalyst Type | Specific Catalyst | Substrates | Key Reaction Conditions | Yield | Reference |
| Ionic Liquid | [Hnmp]HSO4 | Caffeic Acid, Dodecanol | 10.2:1 alcohol:acid ratio, 9.8% catalyst, 87°C, 118 min | 94.67% | nih.gov |
| Enzyme | Candida antarctica lipase B (Novozym 435) | Methyl Caffeate, 4-phenylbutanol | Ionic liquid solvent, reduced pressure | Increased from 30.4 to 45.7 mM | rsc.org |
| Enzyme | Candida antarctica lipase B (Novozym 435) | Caffeic Acid, Phenylethanol | Deep eutectic solvent, 80°C, 24h | >21% | mdpi.com |
Structural Analysis Techniques for Synthetic Confirmation
The confirmation of the successful synthesis of caffeic acid undecyl ester relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the caffeoyl moiety and the undecyl chain.
Aromatic Protons: Signals corresponding to the three protons on the catechol ring of the caffeic acid portion.
Vinylic Protons: Two doublets with a large coupling constant, indicative of a trans configuration of the double bond in the acrylic acid side chain.
Undecyl Chain Protons: A triplet for the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂), a series of multiplets for the internal methylene groups of the alkyl chain, and a terminal methyl group appearing as a triplet. The chemical shift of the O-CH₂ protons would be a key indicator of ester formation.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information.
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
Aromatic and Vinylic Carbons: Signals corresponding to the carbons of the catechol ring and the double bond.
Undecyl Chain Carbons: A series of signals for the eleven carbons of the alkyl chain, with the carbon attached to the ester oxygen being the most downfield among the aliphatic carbons.
Generalization of NMR data for caffeoyl ester derivatives indicates that acylation with caffeic acid leads to predictable shifts in the NMR spectra. Specifically, when a hydroxyl group is esterified, the hydrogen signal on the same carbon shifts to a lower field nih.gov.
Other analytical techniques that would be used for structural confirmation include:
Mass Spectrometry (MS): To determine the molecular weight of the ester and to obtain fragmentation patterns that confirm its structure.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl stretch, O-H stretching of the phenolic hydroxyl groups, and C=C stretching of the aromatic ring and the vinyl group.
Research on Derivatives with Modified Alkyl Chains
Research into caffeic acid derivatives with modified alkyl chains has primarily focused on how the length and nature of the alkyl group influence the compound's physicochemical properties and biological activities, particularly its antioxidant capacity.
Studies have shown that the esterification of caffeic acid with different alkyl chains can enhance its antioxidant properties mdpi.com. The length of the alkyl chain plays a crucial role in the antioxidant efficacy of these esters. For instance, some studies have reported that the anticancer activity of certain caffeic acid derivatives increases with the lengthening of the alkyl chain mdpi.com.
In the context of antioxidant activity, the effect of the ester group with different aromatic and alkyl chains has been investigated, and it was found that these modifications can enhance the antioxidant capacities of caffeic acid mdpi.com. The lipophilicity conferred by the alkyl chain influences the partitioning of the antioxidant in different phases of a system, which can be critical for its effectiveness in protecting lipids from oxidation nih.gov. For example, n-alkyl esters of caffeic acid have demonstrated antiviral activity that is dependent on the length of the aliphatic chain.
The following table presents findings from studies on caffeic acid esters with varying alkyl chain lengths.
| Alkyl Chain Length/Type | Studied Activity | Key Findings | Reference |
| Various Alkyl Chains | Antioxidant | Ester groups with different alkyl chains enhance the antioxidant capacities of caffeic acid. | mdpi.com |
| Increasing Alkyl Chain | Anticancer | The anticancer activity of derivatives with the alkyl chain end connected to a benzene (B151609) ring increases with increasing chain length. | mdpi.com |
| n-Alkyl Esters (C1, C4, C6, C8, C10) | Antiviral (HCV) | Activity depends on the length of the aliphatic chain, with octyl caffeate showing the highest activity. |
Structure Activity Relationship Sar Studies of Caffeic Acid Undecyl Ester and Analogues
Impact of Alkyl Chain Length on Biological Efficacy
The length of the alkyl chain in caffeic acid esters is a critical determinant of their biological activity, influencing properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with molecular targets.
Research has demonstrated a clear trend in the anticancer activity of caffeic acid alkyl esters with varying chain lengths. Generally, the anticancer efficacy tends to increase with the lengthening of the alkyl chain. For instance, studies on a series of caffeic acid esters have shown that increasing the alkyl chain from one to ten carbons leads to a decrease in the EC50 values, indicating higher potency nih.gov. One study reported that C12-caffeate (a compound closely related to CAUE) exhibited strong growth inhibition against various cancer cell lines, including breast, lung, colon, central nervous system, and gastric cancer nih.gov. Specifically, dodecyl caffeate (C12) showed potent inhibitory activity nih.gov. However, it has been noted that further increasing the carbon chain beyond a certain point does not necessarily lead to a further increase in activity nih.gov.
The antioxidant activity of caffeic acid esters is also significantly influenced by the alkyl chain length. Longer alkyl chains, such as those in C16 to C22 caffeates, have been found to be the most potent antioxidants in lipophilic environments, which is attributed to their increased solubility in lipids nih.gov. This suggests that for applications targeting oxidative stress within cellular membranes, longer-chain esters like CAUE could be particularly effective.
In terms of antimicrobial properties, the general trend observed is that the antimicrobial effect of phenolic acid derivatives increases with the growing length of the alkyl chain. Butyl esters of phenolic acids, for example, have been shown to effectively inhibit the growth of certain bacteria and yeasts scispace.com. This suggests that the undecyl ester of caffeic acid would likely possess significant antimicrobial activity. The inhibitory effects of some phenolic esters are improved by increasing the length of the alkyl chain, making them structurally similar to more effective compounds like caffeic acid phenethyl ester (CAPE) nih.gov.
Table 1: Effect of Alkyl Chain Length of Caffeic Acid Esters on Anticancer Activity
| Compound | Alkyl Chain Length | Target Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| Dodecyl Caffeate (C12) | 12 | Breast | 16.55 nih.gov |
| Dodecyl Caffeate (C12) | 12 | Lung | 9.65 nih.gov |
| Dodecyl Caffeate (C12) | 12 | Colon | 5.78 nih.gov |
| Dodecyl Caffeate (C12) | 12 | CNS | 12.04 nih.gov |
| Dodecyl Caffeate (C12) | 12 | Gastric | 8.62 nih.gov |
| Hexadecyl Caffeate (C16) | 16 | Breast | 13.46 nih.gov |
| Hexadecyl Caffeate (C16) | 16 | Lung | 7.45 nih.gov |
| Hexadecyl Caffeate (C16) | 16 | Colon | 3.5 nih.gov |
| Hexadecyl Caffeate (C16) | 16 | CNS | 12.21 nih.gov |
| Hexadecyl Caffeate (C16) | 16 | Gastric | 7.76 nih.gov |
Significance of the Ester Functional Group in Bioactivity
The ester functional group in caffeic acid derivatives plays a pivotal role in their biological activity. The process of esterification of caffeic acid generally yields compounds with significant inhibitory capabilities.
Studies comparing caffeic acid esters with their corresponding amide analogues have revealed the importance of the oxygen atoms within the ester linkage for biological activity. Caffeic ester derivatives have been shown to possess higher activity compared to caffeic amide derivatives, highlighting the critical contribution of the ester moiety nih.gov. The esterification of caffeic acid's carboxylic group with various alcohols, including long-chain fatty alcohols, results in derivatives with altered physicochemical properties, such as increased lipophilicity. This increased lipophilicity can enhance the molecule's ability to cross cell membranes and interact with intracellular targets, which may explain the superior anticancer activity of esters compared to the more polar caffeic acid.
Influence of Aromatic Substitution Patterns on Compound Properties
The substitution pattern on the aromatic catechol ring of caffeic acid is a critical determinant of the biological properties of its esters. The two adjacent hydroxyl groups on the benzene (B151609) ring are considered an important active group for the bioactivity of caffeic acid and its derivatives.
The catechol moiety is essential for the antioxidant activity of these compounds, as the hydroxyl groups can donate hydrogen atoms to scavenge free radicals. SAR studies have indicated that the 3,4-dihydroxy configuration is crucial for this activity. Methylation of these hydroxyl groups has been shown to reduce the cytotoxic activity of compounds like CAPE, underscoring the importance of the free hydroxyl groups.
Interestingly, while the presence of both hydroxyl groups is important, substitution of one of these groups can sometimes enhance biological activity. Furthermore, the introduction of electron-withdrawing groups onto the benzene ring has been found to increase the activity of some derivatives. For example, the substitution of a nitro group at certain positions can be advantageous for enhancing anticancer activity. Conversely, the introduction of halogen atoms to the benzene ring of CAPE has not been shown to significantly improve its anticancer effects.
These findings suggest that while the core catechol structure is fundamental, strategic modifications to the aromatic ring can be used to modulate the electronic properties and, consequently, the biological activity of caffeic acid esters.
Comparative SAR Analysis with Caffeic Acid Phenethyl Ester (CAPE) and Other Caffeates
Caffeic acid phenethyl ester (CAPE) is one of the most extensively studied caffeic acid esters and serves as a valuable benchmark for SAR comparisons with other caffeates, including CAUE.
The primary structural difference between CAUE and CAPE lies in the alcohol moiety of the ester group: CAUE possesses a long, linear undecyl (C11) alkyl chain, whereas CAPE has a phenethyl group. This difference significantly impacts their lipophilicity. The long alkyl chain of CAUE imparts a higher degree of lipophilicity compared to the more aromatic and slightly less hydrophobic phenethyl group of CAPE.
As discussed in Section 3.1, increased alkyl chain length in caffeic acid esters generally correlates with enhanced anticancer and antioxidant activity, particularly in lipid-rich environments nih.govnih.gov. Based on this trend, it can be inferred that CAUE would exhibit potent cytotoxic and antioxidant effects, potentially comparable to or even exceeding those of CAPE in certain biological systems, especially those involving cellular membranes. For instance, the inhibitory effects of some caffeic acid esters are improved with a longer alkyl chain, making them structurally more akin to highly active compounds nih.gov.
When comparing straight-chain alkyl caffeates, a study on various cancer cell lines demonstrated that dodecyl (C12) caffeate had strong growth inhibitory effects nih.gov. This provides a close comparison point for undecyl (C11) caffeate. The cytotoxic activity of CAPE has been shown to be significantly greater than that of caffeic acid itself, with CAPE exhibiting IC50 values in the micromolar range against breast cancer cells, while caffeic acid's IC50 was much higher jmolbiochem.comnih.gov. This highlights the dramatic increase in potency achieved through esterification.
In terms of antimicrobial action, both long-chain alkyl esters and phenethyl esters like CAPE show significant activity. The antimicrobial effect of phenolic acid derivatives generally increases with the length of the alkyl chain scispace.com. CAPE itself has demonstrated significant inhibitory effects against various bacteria jmolbiochem.com. The increased lipophilicity of CAUE would likely enhance its ability to disrupt bacterial cell membranes, suggesting it would also be a potent antimicrobial agent.
Table 2: Comparative Cytotoxicity of Caffeic Acid and its Esters
| Compound | Ester Group | Target Cancer Cell Line | IC50 | Reference |
|---|---|---|---|---|
| Caffeic Acid | None | Breast (MDA-MB-231) | >1000 µM (48h) | jmolbiochem.comnih.gov |
| Caffeic Acid Phenethyl Ester (CAPE) | Phenethyl | Breast (MDA-MB-231) | 15.83 µM (48h) | jmolbiochem.comnih.gov |
| Dodecyl Caffeate (C12) | Dodecyl | Colon | 5.78 µg/mL | nih.gov |
| Hexadecyl Caffeate (C16) | Hexadecyl | Colon | 3.5 µg/mL | nih.gov |
Biological Activities and Mechanistic Insights of Caffeic Acid Undecyl Ester
Investigation of Anti-inflammatory Modulations
Caffeic acid undecyl ester, a derivative of caffeic acid, has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory mediators and cellular pathways, particularly in response to inflammatory stimuli.
Mechanisms of Nitric Oxide Production Inhibition
Caffeic acid undecyl ester has been identified as a potent inhibitor of nitric oxide (NO) production, a key signaling molecule in the inflammatory process. The anti-inflammatory activity of caffeic acid esters is significantly influenced by the structure of their alkyl side chain. Research has shown that the inhibitory effect of these derivatives on NO production in murine macrophage RAW264.7 cells is dependent on the length and size of the alkyl moiety. nih.gov Among various caffeic acid derivatives, the undecyl ester demonstrated the most potent inhibition of NO production. nih.gov
The connection between the caffeic acid and the alkyl chain is crucial for this activity. nih.gov This suggests that the entire molecule, including both the caffeic acid head and the long undecyl tail, is necessary for its potent inhibitory effect on nitric oxide synthesis.
Cellular Pathways Affected in Macrophage Models (e.g., RAW264.7 cells)
The anti-inflammatory effects of caffeic acid derivatives, including the undecyl ester, are exerted through the modulation of specific cellular signaling pathways within macrophage models like RAW264.7 cells. While detailed pathway analysis for the undecyl ester specifically is limited, the broader class of caffeic acid esters is known to target key inflammatory pathways.
One of the central mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. By inhibiting NF-κB activation, caffeic acid esters can downregulate the expression of iNOS and other inflammatory mediators.
Examination of Antiproliferative and Apoptotic Pathways
Beyond its anti-inflammatory effects, caffeic acid undecyl ester exhibits significant antiproliferative and pro-apoptotic activities, particularly in cancer cell lines.
Apoptosis Induction in Leukemia Cell Lines (e.g., NALM-6 Human B-cell Leukemia Cells)
Caffeic acid undecyl ester has been shown to be a potent inducer of apoptosis in the NALM-6 human B-cell leukemia cell line. Studies have revealed that treatment with this compound leads to a significant reduction in cell survival. Notably, its cytotoxic activity is considerably higher than that of its parent compound, caffeic acid phenethyl ester (CAPE), with a 50% inhibitory concentration (IC50) that is tenfold lower in NALM-6 cells. This selective cytotoxicity is also highlighted by the fact that caffeic acid undecyl ester has no significant effect on the survival of normal lymphocytes.
The induction of apoptosis is confirmed by the observation of key apoptotic features in treated NALM-6 cells, including the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3. The process is caspase-dependent, as the use of a caspase inhibitor completely blocks the apoptotic effects of the compound.
Cytotoxicity of Caffeic Acid Esters in NALM-6 Cells
| Compound | IC50 (µM) | Relative Potency vs. CAPE |
|---|---|---|
| Caffeic Acid Undecyl Ester (CAUE) | ~5 | 10x higher |
| Caffeic Acid Phenethyl Ester (CAPE) | ~50 | Baseline |
The apoptotic pathway initiated by caffeic acid undecyl ester in NALM-6 cells is primarily mediated by mitochondrial damage, indicating the involvement of the intrinsic apoptotic pathway. Treatment with the compound results in a concentration- and time-dependent decrease in the mitochondrial membrane potential.
A key event in this process is the downregulation of Bcl-2 expression, an anti-apoptotic protein that plays a critical role in maintaining mitochondrial integrity. The reduction in Bcl-2 levels further supports the role of the mitochondrial pathway in the observed apoptosis. This is further substantiated by experiments showing that knocking down Bcl-2 using small interfering RNA (siRNA) enhances the apoptosis induced by caffeic acid undecyl ester. These findings collectively suggest that caffeic acid undecyl ester is a potent anti-leukemic agent that selectively induces apoptosis in leukemia cells through a mechanism centered on mitochondrial damage.
Key Mechanistic Events in CAUE-Induced Apoptosis in NALM-6 Cells
| Cellular Event | Observation | Implication |
|---|---|---|
| Mitochondrial Membrane Potential | Concentration- and time-dependent decrease | Indication of mitochondrial damage |
| Bcl-2 Expression | Downregulation | Involvement of the intrinsic apoptotic pathway |
| Caspase-3 | Activation | Execution of the apoptotic program |
| PARP | Cleavage | Hallmark of apoptosis |
Caspase-Dependent Apoptotic Cascade Activation
Caffeic acid undecyl ester has been shown to induce apoptosis in human B-cell leukemia NALM-6 cells through a caspase-dependent pathway. nih.govresearchgate.net The treatment of NALM-6 cells with CAUE leads to the activation of key executioner caspases, such as caspase-3. nih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP is a hallmark of apoptosis and signifies the progression of the cell death process.
Further evidence supporting the caspase-dependent nature of CAUE-induced apoptosis comes from studies using caspase inhibitors. The pre-treatment of NALM-6 cells with a pan-caspase inhibitor completely blocked the apoptotic effects of CAUE, confirming that the activation of the caspase cascade is essential for its cytotoxic action. nih.gov This highlights the central role of caspases in mediating the apoptotic response triggered by this compound.
Regulation of Bcl-2 Family Proteins in Apoptosis
The apoptotic mechanism of caffeic acid undecyl ester is intricately linked to the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govfrontiersin.orgnih.gov Treatment with CAUE results in a concentration- and time-dependent downregulation of the anti-apoptotic protein Bcl-2 in NALM-6 cells. nih.gov The reduction in Bcl-2 levels is significant as this protein plays a crucial role in maintaining mitochondrial membrane integrity and preventing the release of pro-apoptotic factors. nih.govfrontiersin.org
The involvement of Bcl-2 in CAUE-induced apoptosis is further substantiated by experiments where Bcl-2 expression was silenced. In Bcl-2 knockdown NALM-6 cells, the apoptotic effects of CAUE were enhanced. nih.gov This suggests that the cytotoxic efficacy of CAUE is, at least in part, dependent on its ability to suppress the protective function of Bcl-2. By downregulating Bcl-2, CAUE promotes mitochondrial damage, a critical event in the intrinsic apoptotic pathway. nih.gov
Selective Cytotoxicity Profile in Neoplastic Cells versus Normal Lymphocytes
A noteworthy characteristic of caffeic acid undecyl ester is its selective cytotoxicity towards cancer cells. nih.govnih.govresearchgate.net Studies have demonstrated that CAUE exerts a potent cytotoxic effect on human B-cell leukemia NALM-6 cells, leading to a significant reduction in their survival. nih.govresearchgate.netnih.govresearchgate.net In contrast, the compound exhibits no significant cytotoxic effects on normal human lymphocytes at similar concentrations. nih.govnih.govresearchgate.net
This selective action against neoplastic cells while sparing normal cells is a highly desirable attribute for a potential anticancer agent. The differential sensitivity suggests that CAUE may target pathways that are specifically dysregulated in cancer cells, offering a therapeutic window for its application.
| Cell Type | Effect of CAUE Treatment | Reference |
|---|---|---|
| NALM-6 (Human B-cell leukemia) | Potent cytotoxic effect, induces apoptosis | nih.govnih.govresearchgate.net |
| Normal Human Lymphocytes | No significant effect on survival | nih.govnih.govresearchgate.net |
Preferential Inhibition of DNA Synthesis and Macromolecular Replication
The cytotoxic effects of caffeic acid undecyl ester are also associated with its ability to interfere with fundamental cellular processes such as macromolecular synthesis. Research has shown that CAUE preferentially inhibits DNA synthesis in NALM-6 cells when compared to its effects on RNA or protein synthesis. nih.govresearchgate.netnih.gov This preferential targeting of DNA replication could be a key mechanism contributing to its anti-proliferative and cytotoxic activities against cancer cells. By disrupting the synthesis of DNA, CAUE can effectively halt the cell cycle and trigger apoptotic pathways.
Suppression of Telomerase Activity in Cancer Cells
Telomerase is an enzyme that is highly active in the majority of cancer cells and plays a crucial role in maintaining telomere length, thereby enabling unlimited cell proliferation. nih.govnih.gov Caffeic acid undecyl ester has been identified as a potent inhibitor of telomerase activity in NALM-6 leukemia cells. nih.govresearchgate.netnih.gov The inhibition of telomerase activity by CAUE is dose-dependent, with significant suppression observed at micromolar concentrations. nih.gov This suppression of telomerase activity represents a critical mechanism by which CAUE exerts its anticancer effects, as it can lead to telomere shortening, cell cycle arrest, and eventual apoptosis in cancer cells that rely on this enzyme for their immortality. nih.gov
| CAUE Concentration (μM) | Percentage Inhibition of Telomerase Activity | Reference |
|---|---|---|
| 0.1 | 8% | nih.gov |
| 0.3 | 36% | nih.gov |
| 0.6 | 81% | nih.gov |
| 1.0 | 100% | nih.gov |
The inhibitory effect of caffeic acid undecyl ester on telomerase activity is directly linked to its ability to downregulate the expression of the catalytic subunit of the enzyme, human telomerase reverse transcriptase (hTERT). nih.govnih.govnih.gov The expression of hTERT is a critical determinant of telomerase activity. nih.gov Treatment of NALM-6 cells with CAUE results in a concentration-dependent decrease in the protein expression of hTERT. nih.gov At a concentration of 3 μM, CAUE was found to completely inhibit hTERT expression. nih.govnih.gov This finding indicates that the suppression of telomerase activity by CAUE is mediated through the reduction of hTERT protein levels, providing a clear molecular basis for its anti-telomerase effect.
| CAUE Concentration (μM) | hTERT Expression (as % of control) | Reference |
|---|---|---|
| 0.1 | 96% | nih.gov |
| 0.3 | 48% | nih.gov |
| 0.6 | 11% | nih.gov |
| 1.0 | 7% | nih.gov |
| 3.0 | 0% | nih.govnih.gov |
Cross-talk with Cellular Signaling Pathways (e.g., NF-κB, STAT3, Akt)
The biological activities of caffeic acid undecyl ester are intertwined with its ability to modulate key cellular signaling pathways that are often dysregulated in cancer. Caffeic acid derivatives are known to be inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov There is a hypothesized link between the inhibition of NF-κB activation by CAUE and its suppression of telomerase activity, as NF-κB is known to regulate the expression of hTERT. nih.gov By inhibiting NF-κB, CAUE may disrupt the transcriptional activation of the hTERT gene, leading to the observed decrease in telomerase activity.
While the direct effects of CAUE on the STAT3 and Akt pathways are not as extensively detailed in the context of its specific actions, the parent compound, caffeic acid, and its other derivatives like caffeic acid phenethyl ester (CAPE), have been shown to inhibit Akt signaling. plos.orgmdpi.com The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can contribute to the pro-apoptotic effects of these compounds. plos.orgmdpi.com The cross-talk between these signaling pathways is complex; for instance, there is evidence of interplay between the NF-κB and STAT3 signaling systems in cancer cells, where the activation of NF-κB can lead to the autocrine/paracrine activation of STAT3. nih.gov Therefore, it is plausible that CAUE's inhibitory effect on NF-κB could indirectly influence STAT3 signaling, further contributing to its anticancer properties.
Assessment of Antioxidant Efficacy
The antioxidant potential of Caffeic Acid Undecyl Ester (CAUE) is fundamentally derived from the caffeic acid moiety, which is known for its potent free radical scavenging properties. The addition of the eleven-carbon undecyl chain significantly modifies its physical properties, enhancing its lipophilicity and influencing its interaction with biological systems.
The primary mechanism of antioxidant action for caffeic acid and its esters is their ability to donate a hydrogen atom from the hydroxyl groups on the catechol ring to stabilize free radicals. This activity is frequently quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the reduction of the DPPH radical is measured spectrophotometrically.
While specific DPPH radical scavenging values for Caffeic Acid Undecyl Ester are not extensively detailed in the available literature, studies on a range of caffeic acid alkyl esters have established a clear structure-activity relationship. The radical scavenging activity of these compounds is significant, with caffeic acid esters generally showing excellent radical scavenging capabilities researchgate.net. For instance, research on various alkyl esters of caffeic acid demonstrates potent antioxidant activity, which is often compared to standards like ascorbic acid researchgate.net. The inherent reactivity of the catechol group of the caffeic acid structure is the key determinant of this radical-scavenging effect nih.govnih.gov.
Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and Select Analogues Note: Data for Caffeic Acid Undecyl Ester is not specifically available; this table illustrates the general antioxidant capacity of the parent compound and a common standard.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Caffeic Acid | 50 | researchgate.net |
| Trolox (Standard) | 56 | researchgate.net |
The esterification of caffeic acid with a long-chain alcohol like undecanol (B1663989) to form Caffeic Acid Undecyl Ester markedly increases its lipophilicity, or oil solubility . This alteration is critical for its biological activity, particularly its effectiveness as an antioxidant in lipid-rich environments such as cell membranes or emulsified food systems nih.gov.
Research has demonstrated that the length of the alkyl side chain on caffeic acid derivatives is directly correlated with certain biological activities. A study examining the inhibitory effects of various caffeic acid analogues on nitric oxide (NO) production found that the activity was dependent on the length of the alkyl moiety, with undecyl caffeate emerging as the most potent inhibitor among the derivatives tested nih.gov. This suggests that the undecyl chain optimizes the molecule's ability to interact with cellular targets involved in inflammatory and oxidative stress pathways.
The concept of an optimal chain length for antioxidant activity in different environments is known as the "cut-off effect" . While hydrophilic antioxidants are effective in aqueous phases, lipophilic antioxidants are required to protect fatty components from oxidation nih.gov. Studies on various alkyl caffeates have shown that esters with medium to long chains, such as butyl or dodecyl caffeate, exhibit maximum antioxidant activity in oil or emulsion systems . As the undecyl (C11) ester, CAUE falls within this optimal range, suggesting its enhanced efficacy in non-polar media compared to the more polar parent compound, caffeic acid. The connection between the caffeic acid head and the alkyl chain is crucial for this activity nih.gov.
Enzyme Inhibition Studies
Caffeic acid and its derivatives are known to interact with and inhibit a wide range of enzymes. The lipophilic nature of Caffeic Acid Undecyl Ester suggests it may effectively access enzyme active sites, particularly those with hydrophobic regions.
While specific inhibitory data for Caffeic Acid Undecyl Ester against many key metabolic enzymes is limited, studies on closely related lipophilic esters, such as Caffeic Acid Phenethyl Ester (CAPE), provide valuable mechanistic insights. CAPE has been shown to be a potent inhibitor of enzymes including Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrases, Glutathione S-Transferases, and Lactoperoxidase tandfonline.comresearchgate.net. The enhanced hydrophobicity of esters like CAPE and CAUE is believed to contribute to stronger inhibitory potential against certain enzymes, such as Xanthine Oxidase, compared to caffeic acid alone researchgate.net.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): There is no specific data on the inhibition of AChE or BChE by Caffeic Acid Undecyl Ester. However, its parent compound, caffeic acid, has been shown to inhibit both enzymes nih.gov. The more lipophilic derivative CAPE is a potent inhibitor of both AChE and BChE tandfonline.com.
Carbonic Anhydrases (CAs): Specific studies on the inhibition of CAs by Caffeic Acid Undecyl Ester have not been reported. Caffeic acid itself has been investigated as a carbonic anhydrase inhibitor nih.gov.
Glutathione S-Transferases (GSTs): The inhibitory activity of Caffeic Acid Undecyl Ester against GSTs has not been characterized. Caffeic acid and its metabolite conjugates are known to be inhibitors of various GST isoenzymes nih.gov.
Lactoperoxidase (LPO): There is no available research on the direct inhibition of LPO by Caffeic Acid Undecyl Ester. However, caffeic acid has been identified as the most effective inhibitor of bovine LPO among a series of tested phenolic acids, exhibiting non-competitive inhibition tandfonline.com.
Xanthine Oxidase (XO): Direct inhibition data for Caffeic Acid Undecyl Ester against XO is not available. Caffeic acid is a known inhibitor of xanthine oxidase, and its esters with higher hydrophobicity, like CAPE, have demonstrated stronger inhibitory potency researchgate.netnih.gov.
Proteases: While information on CAUE's effect on common proteases is unavailable, a significant body of research has focused on its inhibition of a different type of enzyme: telomerase. In studies on human B-cell leukemia cells, Caffeic Acid Undecyl Ester was found to significantly suppress telomerase activity in a concentration-dependent manner nih.gov. This was accompanied by a decrease in the activity of human telomerase reverse transcriptase (hTERT), a key subunit of the enzyme nih.gov. It is important to note that telomerase, a reverse transcriptase, is mechanistically distinct from proteases.
Table 2: Summary of Known Enzyme Inhibition for Caffeic Acid Undecyl Ester (CAUE)
| Enzyme | Inhibitory Activity of CAUE | Reference |
|---|---|---|
| Telomerase | Significant suppression of activity | nih.gov |
| Human Telomerase Reverse Transcriptase (hTERT) | Decreased activity | nih.gov |
| Acetylcholinesterase | Data not available | |
| Butyrylcholinesterase | Data not available | |
| Carbonic Anhydrases | Data not available | |
| Glutathione S-Transferases | Data not available | |
| Lactoperoxidase | Data not available | |
| Xanthine Oxidase | Data not available | |
| Proteases | Data not available |
Pharmacological Research on Caffeic Acid Undecyl Ester in in Vitro and Preclinical Animal Models
Cell Line-Based Investigations
Leukemia Cell Line Models (e.g., NALM-6, HL-60, U937)
Research into the effects of Caffeic acid undecyl ester has prominently featured the human B-cell precursor leukemia cell line, NALM-6. Studies have demonstrated that CAUE exerts a potent cytotoxic effect on NALM-6 cells while showing no significant impact on the survival of normal lymphocytes nih.gov. The 50% inhibitory concentration (IC50) for cytotoxicity in NALM-6 cells indicated that CAUE has a tenfold higher activity than the related compound, Caffeic acid phenethyl ester (CAPE) nih.gov.
The mechanism of action for CAUE-induced cytotoxicity in NALM-6 cells involves the induction of apoptosis. nih.govnih.gov This process is mediated through an intrinsic pathway dependent on mitochondrial damage, characterized by a decrease in mitochondrial membrane potential and the downregulation of Bcl-2 expression nih.gov. The apoptotic process is caspase-dependent, as evidenced by the cleavage of poly (ADP-ribose) polymerase and the activation of caspase-3 nih.gov.
Furthermore, investigations have revealed that CAUE's cytotoxic effects are linked to the inhibition of telomerase activity. nih.govbenthamscience.com Treatment with CAUE leads to a concentration-dependent decrease in the activity of human telomerase reverse transcriptase (hTERT), a key subunit of telomerase nih.govbenthamscience.com. It has been shown to preferentially inhibit DNA synthesis over RNA or protein synthesis nih.govbenthamscience.com. A significant reduction in telomerase activity was observed, with a 0.1 µM concentration causing a 92% decrease and a 1 µM concentration resulting in a 100% decrease nih.gov.
While extensive data exists for the NALM-6 cell line, specific research detailing the direct effects of Caffeic acid undecyl ester on other leukemia cell lines such as HL-60 and U937 is less prominent in the scientific literature, where studies have often focused on other derivatives like CAPE.
| Cell Line | Compound | Observed Effect | Key Mechanism |
|---|---|---|---|
| NALM-6 | Caffeic Acid Undecyl Ester (CAUE) | Reduced cell survival, induced apoptosis nih.gov | Mitochondrial damage, Bcl-2 downregulation, caspase activation nih.gov |
| NALM-6 | Caffeic Acid Undecyl Ester (CAUE) | Inhibition of DNA synthesis and telomerase activity nih.govbenthamscience.com | Suppression of hTERT protein nih.gov |
| NALM-6 | Caffeic Acid Phenethyl Ester (CAPE) | Reduced cell survival (10-fold less active than CAUE) nih.gov | Not specified in comparative context |
Macrophage Cell Line Models (e.g., RAW264.7)
In the context of inflammation, Caffeic acid undecyl ester has been investigated using the murine macrophage cell line RAW264.7. Research has identified CAUE as a highly potent inhibitor of lipopolysaccharide-induced nitric oxide (NO) production nih.govmdpi.com. A study comparing several caffeic acid derivatives found that the inhibitory effect on NO production was dependent on the length of the alkyl moiety, with undecyl caffeate (CAUE) being the most potent inhibitor among the analogues tested mdpi.com. This suggests a critical role for the undecyl side chain in its anti-inflammatory activity in this in vitro model mdpi.com.
| Cell Line | Stimulus | Compound | Finding |
|---|---|---|---|
| RAW264.7 | Lipopolysaccharide (LPS) | Caffeic Acid Undecyl Ester (CAUE) | Identified as the most potent inhibitor of nitric oxide (NO) production among several caffeic acid analogues tested mdpi.com |
Colorectal Cancer Cell Lines (e.g., HT-29, HCT-116)
Specific pharmacological investigations of Caffeic acid undecyl ester on colorectal cancer cell lines, including HT-29 and HCT-116, are not extensively documented in published research. Studies on colorectal cancer models have tended to focus on other related derivatives, such as decyl caffeic acid and Caffeic acid phenethyl ester.
Other In Vitro Cancer Models (e.g., Breast Cancer Cells MDA-MB-231, MCF-7)
Similarly, in vitro studies detailing the specific effects of Caffeic acid undecyl ester on breast cancer cell lines like MDA-MB-231 and MCF-7 have not been prominently reported. The existing body of research on caffeic acid derivatives in breast cancer has largely centered on the actions of Caffeic acid phenethyl ester (CAPE).
Preclinical In Vivo Studies (Excluding Clinical Human Trials)
Murine Models for Biological Activity Evaluation (e.g., Anti-tumor, Anti-inflammatory)
Preclinical in vivo studies in murine models designed to assess the anti-tumor or anti-inflammatory activities of Caffeic acid undecyl ester are not described in the available scientific literature. While in vivo evaluations have been conducted for other caffeic acid derivatives, such as Caffeic acid phenethyl ester and octyl caffeate, specific data from animal models for CAUE remains to be reported.
Based on a comprehensive review of available scientific literature, there is no research data on the use of Caffeic acid undecyl ester (CAUE) in xenograft models for cancer research.
Studies on this specific compound have been limited to in vitro models, primarily focusing on leukemia cell lines. Research has indicated that Caffeic acid undecyl ester can induce apoptosis and inhibit telomerase activity in human B-cell precursor leukemia cells (NALM-6) preprints.orgnih.goveurekaselect.com. Specifically, it has been shown to impair DNA synthesis and suppress the hTERT protein, which is a component of telomerase preprints.org. These cytotoxic effects were observed to be concentration-dependent and were noted to not significantly affect normal lymphocytes in one study nih.govresearchgate.netresearchgate.net.
However, these investigations have not been extended to in vivo animal studies, and as such, no data exists regarding the efficacy or mechanisms of Caffeic acid undecyl ester in xenograft models of any cancer type. Therefore, the requested article on "" specifically for the subsection "5.2.2. Xenograft Models in Cancer Research" cannot be generated.
Advanced Research Methodologies and Analytical Techniques for Caffeic Acid Undecyl Ester
Chromatographic Techniques for Compound Quantification and Purity Assessment (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for the separation, quantification, and purity assessment of Caffeic Acid Undecyl Ester. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for these purposes.
A typical HPLC method for the analysis of caffeic acid derivatives involves a reversed-phase C18 column. scispace.comresearchgate.netphcogj.com Gradient elution is often used to achieve optimal separation, with a mobile phase commonly consisting of an aqueous component (such as water with 0.5% acetic acid or 0.1% formic acid) and an organic solvent like methanol or acetonitrile. researchgate.netphcogj.comnih.gov Detection is frequently performed using a Photo-Diode Array (PDA) detector, with a monitoring wavelength set around 320-330 nm, which corresponds to the absorbance maximum of the caffeoyl chromophore. researchgate.netphcogj.com This methodology allows for the accurate quantification of the compound by comparing the peak area from the sample to a calibration curve generated from known concentrations of a pure standard. scispace.com
For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS and its tandem version (LC-MS/MS) are utilized. nih.govdergipark.org.tr In LC-MS/MS, after chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and then fragmented. The analysis is often performed in negative ion mode. nih.govmassbank.eu Specific precursor-to-product ion transitions are monitored in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For the related compound caffeic acid, the characteristic transition is from the deprotonated molecule [M-H]⁻ at m/z 179 to a fragment ion at m/z 135. nih.gov For Caffeic Acid Undecyl Ester, one would monitor the transition from its specific [M-H]⁻ precursor ion to characteristic product ions, such as those representing the caffeic acid moiety. This highly specific detection method provides low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making it suitable for pharmacokinetic studies. nih.govncsu.edu
Table 1: Representative Chromatographic Conditions for Analysis of Caffeic Acid Derivatives
| Parameter | HPLC Method | LC-MS/MS Method |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) scispace.comresearchgate.net | Reversed-phase C18 (e.g., 150 x 2.0 mm, 3 µm) ncsu.edu |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Methanol phcogj.com | A: 0.1% Formic Acid in WaterB: Methanol nih.gov |
| Elution | Gradient | Isocratic or Gradient nih.govscielo.br |
| Flow Rate | ~0.9 - 1.0 mL/min researchgate.netphcogj.com | ~0.2 - 0.3 mL/min nih.govscielo.br |
| Detection | UV/PDA at ~320-330 nm researchgate.netphcogj.com | Tandem Mass Spectrometry (ESI⁻) nih.gov |
| Quantification | Peak area vs. standard curve scispace.com | Selected Reaction Monitoring (SRM) nih.gov |
Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are fundamental for the unambiguous structural elucidation of Caffeic Acid Undecyl Ester.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H-NMR spectrum of a caffeic acid ester, characteristic signals include two doublets for the vinyl protons of the propenoic acid chain, with a large coupling constant (J ≈ 16.0 Hz) confirming a trans configuration. rsc.org Signals for the three aromatic protons on the catechol ring typically appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets. rsc.org The undecyl ester moiety would contribute a triplet corresponding to the -OCH₂- group adjacent to the ester oxygen, a series of broad methylene (B1212753) (-CH₂-) signals, and a terminal methyl (-CH₃) triplet. rsc.org ¹³C-NMR spectroscopy complements this by identifying the carbonyl carbon of the ester, the carbons of the vinyl group, and the distinct aromatic carbons of the catechol ring, along with the aliphatic carbons of the undecyl chain. nih.govnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI-MS), CAUE would show a prominent ion corresponding to its molecular weight, such as the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem MS (MS/MS) of this precursor ion would yield characteristic fragment ions corresponding to the caffeic acid structure, such as ions at m/z 179, 161, and 135, resulting from the loss of the undecyl group and subsequent cleavages of the caffeoyl moiety. nih.govresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of CAUE would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. researchgate.net A strong, sharp peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group. Other characteristic peaks include C=C stretching vibrations for the aromatic ring and the vinyl group (around 1640-1600 cm⁻¹) and C-O stretching vibrations around 1280-1100 cm⁻¹. researchgate.net
Table 2: Expected Spectroscopic Features for Caffeic Acid Undecyl Ester
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H-NMR | Aromatic Protons (3H) | δ 6.7 - 7.3 ppm |
| Vinyl Protons (2H, trans) | δ ~6.2 ppm (d, J≈16 Hz), ~7.5 ppm (d, J≈16 Hz) rsc.org | |
| -OCH₂- (Ester) | δ ~4.1 ppm (t) | |
| Alkyl Chain -(CH₂)₉- | δ ~1.2 - 1.6 ppm (m) | |
| Terminal -CH₃ | δ ~0.8 ppm (t) | |
| ¹³C-NMR | Ester Carbonyl (C=O) | δ ~167 ppm |
| Aromatic & Vinyl Carbons | δ 114 - 149 ppm | |
| Alkyl Chain Carbons | δ 22 - 64 ppm | |
| Mass Spec (ESI⁻) | Precursor Ion [M-H]⁻ | m/z 347.22 |
| Key Fragment Ions | m/z 179, 161, 135 (Caffeoyl moiety) nih.gov | |
| IR Spectroscopy | Phenolic O-H stretch | 3400 - 3200 cm⁻¹ (broad) researchgate.net |
| Ester C=O stretch | ~1700 - 1680 cm⁻¹ (strong) researchgate.net | |
| C=C stretch (aromatic/vinyl) | ~1640 - 1600 cm⁻¹ |
Electroanalytical Procedures for Detection and Characterization
Electroanalytical techniques like cyclic voltammetry (CV) can be employed for the detection and characterization of CAUE. mdpi.com The electrochemical activity of the compound is primarily due to the catechol group (3,4-dihydroxyphenyl), which can undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone. conicet.gov.arnih.gov
In a typical CV experiment using a glassy carbon electrode, CAUE would exhibit a well-defined anodic (oxidation) peak and a corresponding cathodic (reduction) peak. conicet.gov.ar The peak potentials are dependent on the pH of the supporting electrolyte. nih.gov The linear relationship between the peak current and the concentration of the compound can be used for quantification. mdpi.com Fast-scan cyclic voltammetry has been shown to be effective for detecting catechol-containing compounds with high sensitivity and sub-second temporal resolution, achieving detection limits in the nanomolar range. nih.gov While the undecyl chain itself is not electroactive, it can influence the compound's adsorption onto the electrode surface, potentially affecting the electrochemical response compared to free caffeic acid.
Molecular Modeling and Computational Approaches
Computational methods provide valuable insights into the potential biological activity of Caffeic Acid Undecyl Ester at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For caffeic acid derivatives, docking studies have been performed to explore interactions with various enzymes, such as acetylcholinesterase and mitogen-activated protein kinases (MAPKs). nih.govugm.ac.id In such a study involving CAUE, a 3D model of the target protein is used as a receptor. The CAUE molecule is then computationally placed into the active site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. indexcopernicus.com These studies can reveal key interactions, such as hydrogen bonds between the catechol hydroxyl groups of CAUE and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic ring and the undecyl tail. ugm.ac.id
Beyond just predicting the binding pose, computational methods can estimate the binding free energy, which is a measure of the affinity of the ligand for the protein. indexcopernicus.com Caffeic acid has been shown to interact favorably in the active site of acetylcholinesterase with a calculated binding energy of approximately -8.0 kcal/mol. ugm.ac.idindexcopernicus.com Similar calculations for CAUE would provide a quantitative prediction of its binding strength to specific targets.
Conformational analysis, performed using ab initio or density functional theory (DFT) calculations, is used to determine the most stable three-dimensional shapes of the molecule. For caffeic acid, planar conformers are found to be the most stable due to the stabilizing effect of π-electron delocalization across the molecule. The long, flexible undecyl chain of CAUE would introduce many more possible conformations, and understanding its preferred spatial arrangement is crucial for accurate docking and interpreting its interaction with binding pockets.
Molecular Biology and Cellular Assays
To investigate the biological effects of Caffeic Acid Undecyl Ester, a variety of molecular biology and cellular assays are employed. Studies have demonstrated that CAUE has cytotoxic effects on human B-cell leukemia NALM-6 cells while having no significant effect on normal lymphocytes. nih.govresearchgate.net
Key assays used to characterize these effects include:
DNA, RNA, and Protein Synthesis Assays: The impact of CAUE on macromolecular synthesis can be measured by the incorporation of radiolabeled precursors such as [³H]-thymidine (for DNA), [³H]-uridine (for RNA), and [¹⁴C]-leucine (for protein). nih.gov Research has indicated that CAUE preferentially inhibits DNA synthesis over RNA or protein synthesis in NALM-6 cells. nih.gov
Western Blotting: This technique is used to detect and quantify specific proteins. For instance, western blotting has been used to show that CAUE treatment decreases the expression of human telomerase reverse transcriptase (hTERT), a key subunit of telomerase, in a concentration-dependent manner in leukemia cells. nih.gov
Telomerase Activity Assays: Since telomerase is active in most cancer cells but not in normal cells, it is a key therapeutic target. The effect of CAUE on telomerase activity can be directly measured, and it has been shown to significantly suppress this activity in NALM-6 cells. nih.gov
Apoptosis Assays: The induction of programmed cell death (apoptosis) is a primary mechanism for many anticancer agents. Assays such as flow cytometry with Annexin V/Propidium Iodide staining or TUNEL assays can quantify the extent of apoptosis induced by CAUE. mdpi.com Previous studies have established that the cytotoxic mechanisms of CAUE involve the induction of the intrinsic apoptotic pathway in a caspase-dependent manner. nih.gov
Table 3: Summary of Cellular and Molecular Assays for Caffeic Acid Undecyl Ester (CAUE) in NALM-6 Leukemia Cells
| Assay Type | Method | Key Finding | Reference |
|---|---|---|---|
| Macromolecule Synthesis | Incorporation of radiolabeled precursors ([³H]-thymidine, [³H]-uridine) | CAUE preferentially inhibits DNA synthesis. | nih.govnih.gov |
| Protein Expression | Western Blotting | CAUE decreases the expression of hTERT protein in a dose-dependent manner. | nih.gov |
| Enzyme Activity | Telomeric Repeat Amplification Protocol (TRAP) assay | CAUE significantly suppresses telomerase activity. | nih.gov |
| Cytotoxicity/Apoptosis | MTT Assay, Flow Cytometry | CAUE reduces cell survival and induces apoptosis via the intrinsic pathway. | nih.govresearchgate.net |
Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR)
The analysis of gene and protein expression is fundamental to understanding how Caffeic Acid Undecyl Ester (CAUE) influences cellular processes at the molecular level. Techniques such as Western Blot and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) are pivotal in these investigations.
Western Blot analysis has been instrumental in revealing CAUE's impact on apoptosis-related proteins. In studies involving the human B-cell leukemia cell line NALM-6, Western blotting demonstrated that treatment with CAUE leads to a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This technique has also been used to detect the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, both of which are key events in the apoptotic cascade. nih.govnih.gov Furthermore, the expression of human telomerase reverse transcriptase (hTERT), a critical subunit of telomerase, was shown to be decreased by CAUE treatment in a concentration-dependent manner, as determined by Western blotting. nih.govnih.gov
RT-qPCR is employed to quantify changes in gene expression at the mRNA level. For instance, in studies investigating the role of Bcl-2 in CAUE-induced apoptosis, RT-qPCR was used to quantify the mRNA level of Bcl-2 in NALM-6 cells, particularly after Bcl-2 knockdown using small interfering RNA (siRNA). nih.gov
These methodologies collectively provide a detailed picture of the molecular pathways modulated by CAUE, highlighting its influence on the expression of key regulatory proteins involved in cell survival and death.
Cell Viability and Proliferation Assays (e.g., MTT assay)
To assess the cytotoxic effects of Caffeic Acid Undecyl Ester (CAUE), researchers commonly employ cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In a study on the human B-cell leukemia cell line NALM-6, the MTT assay was used to determine the cytotoxic effect of CAUE. The results showed that CAUE reduced the survival of NALM-6 cells in a concentration-dependent manner. nih.govresearchgate.net Notably, the 50% inhibitory concentration (IC50) for cytotoxicity was found to be approximately 10-fold lower for CAUE compared to its parent compound, caffeic acid phenethyl ester (CAPE), in these cells. nih.gov Interestingly, the same study revealed that CAUE had no significant effect on the survival of normal human lymphocytes, suggesting a selective cytotoxic action against leukemia cells. nih.govnih.govnih.gov
The data from these assays are crucial for quantifying the dose-dependent cytotoxic potential of CAUE and for comparing its potency to other related compounds.
| Cell Line | Assay | Compound | Incubation Time | IC50 | Source |
| NALM-6 | MTT | CAUE | 24 h | Lower than CAPE | nih.gov |
| Normal Lymphocytes | MTT | CAUE | 24 h | No significant effect | nih.govnih.govnih.gov |
Apoptosis Detection Methods (e.g., Caspase activation, PARP cleavage, Mitochondrial membrane potential)
The induction of apoptosis, or programmed cell death, is a key mechanism by which Caffeic Acid Undecyl Ester (CAUE) exerts its anticancer effects. Several methods are used to detect and quantify apoptosis in cells treated with CAUE.
Caspase Activation and PARP Cleavage: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have shown that treatment of NALM-6 human B-cell leukemia cells with CAUE leads to the activation of caspase-3. nih.govnih.gov The activity of caspases results in the cleavage of specific cellular substrates, including poly (ADP-ribose) polymerase (PARP). The detection of cleaved PARP by Western blotting is a reliable indicator of apoptosis. nih.govnih.gov Furthermore, the use of a pan-caspase inhibitor, Z-VAD-FMK, was shown to completely block CAUE-induced apoptosis, confirming the caspase-dependent nature of this process. nih.govresearchgate.net
Mitochondrial Membrane Potential: The intrinsic pathway of apoptosis is often initiated by mitochondrial damage. A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm). In NALM-6 cells treated with CAUE, a concentration- and time-dependent decrease in mitochondrial membrane potential has been observed. nih.govnih.gov This is typically measured using fluorescent dyes like Rhodamine 123, where a decrease in fluorescence intensity indicates a loss of ΔΨm. researchgate.net This finding, coupled with the observed downregulation of the anti-apoptotic protein Bcl-2, strongly suggests that CAUE-induced apoptosis is mediated through the mitochondrial pathway. nih.govnih.gov
| Apoptotic Event | Cell Line | Method | Observation | Source |
| Caspase-3 Activation | NALM-6 | Western Blot | Increased | nih.govnih.gov |
| PARP Cleavage | NALM-6 | Western Blot | Increased | nih.govnih.gov |
| Mitochondrial Membrane Potential | NALM-6 | Flow Cytometry | Decreased | nih.govnih.gov |
Enzyme Activity Measurements (e.g., Telomerase Assay, Nitric Oxide Measurement)
The investigation of Caffeic Acid Undecyl Ester's (CAUE) biological effects extends to its influence on specific enzyme activities, which can be crucial to its mechanism of action.
Telomerase Assay: Telomerase is an enzyme that is highly active in most cancer cells and is essential for maintaining telomere length and enabling replicative immortality. The inhibition of telomerase activity is a promising strategy for cancer therapy. In studies with NALM-6 human B-cell leukemia cells, CAUE has been shown to significantly suppress telomerase activity in a concentration-dependent manner. nih.govnih.gov This is often measured using a stretch PCR-based telomerase assay. researchgate.net The inhibition of telomerase activity by CAUE is associated with a decrease in the expression of the human telomerase reverse transcriptase (hTERT) protein, a key catalytic subunit of the enzyme. nih.govnih.gov
Nitric Oxide Measurement: Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. The production of NO is catalyzed by nitric oxide synthase (NOS). In a study examining the anti-inflammatory properties of caffeic acid analogues, the inhibitory effect on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells was investigated. Among the various derivatives, undecyl caffeate (CAUE) was identified as the most potent inhibitor of NO production. nih.gov This suggests that CAUE may have anti-inflammatory effects by modulating the activity of iNOS.
| Enzyme | Cell Line | Method | Effect of CAUE | Source |
| Telomerase | NALM-6 | Stretch PCR-based assay | Inhibition | nih.govnih.govresearchgate.net |
| Nitric Oxide Synthase (iNOS) | RAW264.7 | Griess Assay | Inhibition of NO production | nih.gov |
Future Directions and Research Gaps in Caffeic Acid Undecyl Ester Studies
Exploration of Undiscovered Biological Activities
Current research on Caffeic Acid Undecyl Ester (CAUE) has predominantly focused on its anti-leukemic properties. However, its parent molecule, caffeic acid, and its well-studied analogue, Caffeic Acid Phenethyl Ester (CAPE), exhibit a broad spectrum of pharmacological effects. This suggests that the biological activities of CAUE are likely far more extensive than what is presently known. A significant research gap exists in exploring these potential therapeutic areas.
Future investigations should systematically screen CAUE for a variety of biological activities commonly associated with caffeic acid derivatives. These include:
Anti-inflammatory Properties: Caffeic acid and CAPE are known to possess potent anti-inflammatory effects, often linked to the inhibition of pathways like NF-κB. nih.govresearchgate.net Given that inflammation is a key factor in numerous chronic diseases, investigating whether CAUE can modulate inflammatory responses is a critical next step. Studies could explore its effects on inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in relevant cell models. nih.gov
Neuroprotective Potential: Several studies have highlighted the neuroprotective effects of CAPE in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The lipophilic nature of CAUE, conferred by its long undecyl chain, may enhance its ability to cross the blood-brain barrier, making it a particularly interesting candidate for neurological research. Future studies should assess CAUE's ability to protect neuronal cells from oxidative stress, neuroinflammation, and apoptosis.
Metabolic Regulation: Caffeic acid and its esters have shown potential in modulating metabolic pathways related to metabolic syndrome, including diabetes and obesity. nih.govnih.gov Research into CAUE could explore its effects on glucose uptake, adipogenesis, and lipid metabolism, potentially through the activation of key metabolic regulators like AMP-activated protein kinase (AMPK). researchgate.net
Table 1: Comparison of Studied Biological Activities
| Biological Activity | Caffeic Acid (CA) | Caffeic Acid Phenethyl Ester (CAPE) | Caffeic Acid Undecyl Ester (CAUE) |
|---|---|---|---|
| Anticancer | Studied | Extensively Studied | Studied (Leukemia) nih.gov |
| Anti-inflammatory | Studied mdpi.com | Extensively Studied nih.gov | Research Gap |
| Antioxidant | Studied | Extensively Studied | Presumed, not detailed |
| Neuroprotective | Studied nih.gov | Studied nih.gov | Research Gap |
| Metabolic Regulation | Studied nih.gov | Studied | Research Gap |
| Antimicrobial | Studied | Studied | Research Gap |
Comprehensive Elucidation of Underlying Cellular and Molecular Mechanisms
The known mechanism of CAUE in leukemia cells involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of Bcl-2 and activation of caspases. nih.gov Additionally, it has been shown to inhibit DNA synthesis and suppress telomerase activity. mdpi.complos.org However, this provides only a partial picture of its molecular interactions. A comprehensive understanding of the signaling pathways modulated by CAUE is essential for its development as a therapeutic agent.
Future research should focus on:
NF-κB Signaling Pathway: CAPE is a well-documented inhibitor of the NF-κB pathway, which is a cornerstone of its anti-inflammatory and anticancer effects. mdpi.comnih.gov It is highly probable that CAUE shares this mechanism. Detailed studies are needed to confirm if and how CAUE inhibits NF-κB activation, IκB degradation, and the nuclear translocation of NF-κB subunits.
Akt and STAT3 Signaling: The Akt and STAT3 signaling pathways are critical for cell survival, proliferation, and differentiation, and are often dysregulated in cancer. mdpi.com Studies on other caffeic acid derivatives have shown inhibitory effects on these pathways. nih.govnih.gov Investigating the impact of CAUE on the phosphorylation status and activity of key proteins within the Akt and STAT3 cascades could reveal crucial aspects of its anticancer mechanism beyond apoptosis.
Comparative Mechanistic Studies: Direct comparative studies between CAUE, CAPE, and other esters with varying alkyl chain lengths could elucidate how lipophilicity influences the potency and specificity of their interactions with molecular targets. This would provide valuable structure-activity relationship (SAR) data for designing more effective analogues.
Development of Innovative Delivery Systems for Enhanced Bioavailability in Preclinical Models
A major challenge for the therapeutic application of hydrophobic compounds like CAUE is their poor water solubility, which can lead to low bioavailability when administered orally. researchgate.net While no studies have yet focused on formulation strategies for CAUE, the extensive research on delivering CAPE and caffeic acid provides a clear roadmap for future work.
Key areas for development include:
Liposomal Formulations: Liposomes are versatile carriers capable of encapsulating hydrophobic drugs within their lipid bilayers, improving solubility and stability. nih.govnih.gov Developing a liposomal formulation for CAUE could enhance its circulation time and facilitate its delivery to target tissues in preclinical animal models. ypidathu.or.id
Nanoparticle-Based Systems: Encapsulation into polymeric or solid lipid nanoparticles has proven effective for improving the bioavailability and therapeutic efficacy of CAPE. nih.govsemanticscholar.org These nano-delivery systems can protect the compound from degradation, allow for controlled release, and potentially be surface-modified for targeted delivery to specific cells or tissues.
Cyclodextrin Complexation: For caffeic acid, complexation with cyclodextrins has been shown to improve its solubility and dissolution kinetics. nih.gov This approach could be explored for CAUE to enhance its formulation properties for in vivo studies.
Table 2: Potential Delivery Systems for Caffeic Acid Undecyl Ester
| Delivery System | Primary Advantage for CAUE | Status |
|---|---|---|
| Liposomes | Encapsulates hydrophobic compounds, improves stability. nih.gov | Future Direction |
| Polymeric Nanoparticles | Enhances controlled release and biocompatibility. | Future Direction |
| Solid Lipid Nanoparticles | Enhances skin permeation and stability. nih.gov | Future Direction |
| Cyclodextrins | Improves aqueous solubility and dissolution. nih.gov | Future Direction |
Potential Translational Applications in Non-Human Biological Systems
The biological activities of CAUE are not limited to human medicine. There are significant research gaps and opportunities for its application in various non-human biological systems, particularly in veterinary medicine and agriculture.
Future research should investigate:
Aquaculture: Caffeic acid and its derivatives are being explored as natural feed additives in aquaculture to replace antibiotics. researchgate.netmdpi.com They have been shown to enhance immune responses, antioxidant capacity, and resistance to common fish pathogens like Aeromonas veronii. nih.gov Given its antimicrobial potential and high lipophilicity, which may aid absorption, CAUE could be a potent agent for improving fish health and sustainability in aquaculture. mispeces.comscopesscience.com
Veterinary Medicine: The potential anti-inflammatory and antimicrobial properties of CAUE could be valuable in treating inflammatory conditions and bacterial infections in companion and livestock animals. Research into topical or systemic formulations for veterinary use is a completely unexplored yet potentially fruitful area.
Agricultural Applications: Caffeic acid esters have demonstrated bactericidal effects against plant and animal pathogens. Exploring the efficacy of CAUE as a natural antimicrobial agent for crop protection or as a food preservative could offer sustainable alternatives to synthetic chemicals.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic and commercial potential of Caffeic Acid Undecyl Ester, moving it from a compound of academic interest to a versatile tool in medicine and biotechnology.
Q & A
Q. What are the primary mechanisms through which CAUE induces apoptosis in leukemia cells?
Methodological Answer: CAUE triggers apoptosis via the mitochondrial intrinsic pathway, characterized by caspase-3 activation, PARP cleavage, and Bcl-2 downregulation. Key experimental approaches include:
- Mitochondrial Membrane Potential (ΔΨm) Measurement : Use fluorescent probes (e.g., JC-1) to detect ΔΨm collapse, a hallmark of mitochondrial dysfunction .
- Caspase Activity Assays : Fluorometric or colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3) quantify enzyme activation .
- siRNA Knockdown : Silencing Bcl-2 expression enhances CAUE-induced apoptosis, confirming Bcl-2's regulatory role .
Q. How does the lipophilicity of CAUE influence its cellular uptake and bioactivity?
Methodological Answer: Lipophilicity (quantified by Log P) determines membrane permeability. CAUE’s undecyl chain increases Log P compared to shorter-chain esters (e.g., CAPE), enhancing intracellular accumulation. Techniques to assess this include:
Q. What in vitro models are commonly used to assess CAUE’s cytotoxic effects?
Methodological Answer: Standardized cancer cell lines and viability assays include:
- Cell Lines : NALM-6 (B-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- MTT Assay : Measures mitochondrial reductase activity to calculate IC50 values (e.g., CAUE IC50 = 5 µM in NALM-6 vs. CAPE IC50 = 50 µM) .
- Selectivity Testing : Normal lymphocytes serve as controls to evaluate cancer-specific cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize CAUE synthesis to enhance yield and purity?
Methodological Answer: Synthetic optimization involves:
- Esterification Protocols : Steglich esterification with DCC/DMAP or enzymatic catalysis (e.g., lipases) improves regioselectivity .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC (C18 columns) ensures ≥95% purity .
Q. What role does Bcl-2 knockdown play in enhancing CAUE-induced apoptosis?
Methodological Answer: Bcl-2 knockdown via siRNA validates its role in apoptosis resistance:
Q. How do structural modifications of caffeic acid esters affect pharmacological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies focus on alkyl chain length:
Q. What methodological challenges arise when evaluating CAUE’s bioavailability in preclinical models?
Methodological Answer: Challenges include low aqueous solubility and rapid metabolism:
Q. How can computational models predict CAUE’s interactions with molecular targets?
Methodological Answer: Quantum chemical calculations and molecular dynamics simulate binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
